3-Chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde
Overview
Description
3-Chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and an ethoxy group attached to a benzaldehyde core. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde can be achieved through several methods. One common method involves the nucleophilic aromatic substitution reaction. This reaction typically involves the displacement of a leaving group (such as a halide) by a nucleophile (such as an alkoxide) on an aromatic ring. For example, the synthesis can be carried out by reacting 3-(trifluoromethyl)phenol with 3-chloro-4-fluorobenzaldehyde in the presence of a base like potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Continuous flow nitration, for example, has been developed for similar compounds, which allows for better control over reaction parameters and improved safety .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines (e.g., aniline) or thiols (e.g., thiophenol) can be used in substitution reactions.
Major Products
Oxidation: 3-Chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzoic acid.
Reduction: 3-Chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 3-Chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzylamine.
Scientific Research Applications
3-Chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde has several applications in scientific research:
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals, including dyes, coatings, and polymers.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)benzaldehyde: Similar structure but lacks the ethoxy group.
3-(Trifluoromethyl)phenoxybenzaldehyde: Similar structure but lacks the chloro group.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Similar structure but has a fluoro group instead of the ethoxy group .
Uniqueness
3-Chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. The presence of both chloro and trifluoromethyl groups enhances its electrophilicity, while the ethoxy group provides additional sites for chemical modification.
Properties
IUPAC Name |
3-chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3O3/c17-14-8-11(10-21)4-5-15(14)23-7-6-22-13-3-1-2-12(9-13)16(18,19)20/h1-5,8-10H,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDLEDRTCYIADG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCOC2=C(C=C(C=C2)C=O)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.